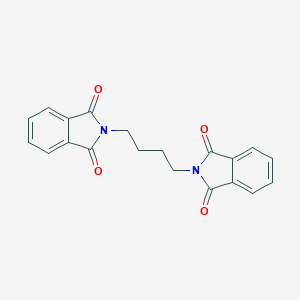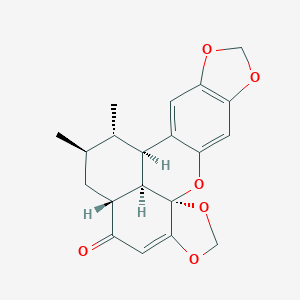
Sauchinon
Übersicht
Beschreibung
Sauchinon ist eine Lignanverbindung, die aus der Pflanze Saururus chinensis isoliert wurde. Es ist bekannt für seine vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative, anti-obesogene, antihyperglykämische und anti-hepatische Steatosis-Effekte . This compound wurde auch auf seine potenziellen therapeutischen Wirkungen gegen verschiedene Krebsarten untersucht, darunter Lungenadenokarzinom und Brustkrebs .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Kupplung spezifischer Vorläufermoleküle beinhalten. Die detaillierten Synthesewege und Reaktionsbedingungen sind oft proprietär und können mehrere Schritte umfassen, darunter Oxidations-, Reduktions- und Cyclisierungsreaktionen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion und Reinigung aus den Wurzeln von Saururus chinensis. Der Prozess beinhaltet die Lösungsmittelextraktion, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Verbindung .
Wissenschaftliche Forschungsanwendungen
Chemie: Sauchinon wird als Modellverbindung in Studien zur Lignanchemie und -synthese verwendet.
Biologie: Es wurde gezeigt, dass es die Proliferation, Migration und Invasion von Krebszellen hemmt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Pfade:
Antikrebs-Effekte: This compound reguliert die Expression von EIF4EBP1 herunter, einem Gen, das mit Zellproliferation, Invasion und Migration in Lungenadenokarzinomzellen assoziiert ist.
Entzündungshemmende Effekte: This compound hemmt die Expression von induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-Alpha und Cyclooxygenase-2, indem es die Phosphorylierung von I-KappaB-Alpha und die nukleäre Translokation von p65 unterdrückt.
Cholesterin-Homöostase: This compound reguliert den Cholesterinstoffwechsel, indem es die Expression der Proprotein-Konvertase-Subtilisin/Kexin vom Typ 9 herunterreguliert und die Expression des Low-Density-Lipoprotein-Rezeptors heraufreguliert.
Wirkmechanismus
Target of Action
Sauchinone, a biologically active lignan found in Saururus chinensis, has been identified to primarily target EIF4EBP1 and MMP13 . EIF4EBP1 is a candidate target gene of Sauchinone , and its expression is positively associated with the cell cycle in lung adenocarcinoma (LUAD) . MMP13, on the other hand, is a matrix metalloproteinase that Sauchinone targets in breast cancer cells .
Mode of Action
Sauchinone interacts with its targets, leading to significant changes in cellular functions. It suppresses the proliferative ability of LUAD cells in a dose-dependent and time-dependent manner . Sauchinone treatment attenuates EIF4EBP1 expression and cell cycle-related protein levels . Furthermore, Sauchinone reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β), and suppresses the expression of MMP13 by regulating the Akt-CREB signaling pathway .
Biochemical Pathways
Sauchinone affects several biochemical pathways. It down-regulates EIF4EBP1 and mediates the cell cycle in LUAD . It also attenuates the Akt-CREB-MMP13 pathway in breast cancer cells . These pathways play crucial roles in cell proliferation, invasion, and migration.
Pharmacokinetics
Sauchinone presents linear pharmacokinetics at intravenous doses 7.5–20 mg/kg and oral doses 20–500 mg/kg . The metabolism of sauchinone was saturated and this agent presented nonlinear pharmacokinetics at 50 mg/kg in the intravenous study . At Sauchinone 20 mg/kg, the bioavailability of Sauchinone was 7.76% of the oral dose despite that 77.9% of Sauchinone was absorbed . This might be due to extensive metabolism of Sauchinone in S9 fractions of liver and small intestine .
Result of Action
Sauchinone exerts an anticancer role through down-regulating EIF4EBP1 and mediating cell cycle in LUAD . It inhibits the growth of breast cancer cells by attenuating the Akt-CREB-MMP13 pathway . Sauchinone treatment markedly inhibits the proliferation, migration, and invasion of breast cancer cells .
Biochemische Analyse
Biochemical Properties
Sauchinone has been reported to interact with various enzymes and proteins. It inhibits LPS-inducible iNOS, TNF-α, and COX-2 expression through suppression of I-κBα phosphorylation and p65 nuclear translocation . It also interacts with the Akt-CREB-MMP13 signaling pathway, suppressing the proliferation, migration, and invasion of breast cancer cells .
Cellular Effects
Sauchinone has been shown to have significant effects on various types of cells. In breast cancer cells, it inhibits proliferation, migration, and invasion . In lung adenocarcinoma cells, it suppresses proliferation, invasion, and migration by down-regulating EIF4EBP1 .
Molecular Mechanism
Sauchinone exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β). In particular, sauchinone treatment suppresses the expression of matrix metalloproteinase (MMP)-13 (MMP13) by regulating the Akt-CREB signaling pathway . It also down-regulates EIF4EBP1, leading to the suppression of proliferation, invasion, and migration of lung adenocarcinoma cells .
Temporal Effects in Laboratory Settings
The effects of Sauchinone on cells have been observed to change over time in laboratory settings. It has been reported to suppress the proliferative ability of lung adenocarcinoma cells in a dose-dependent and time-dependent manner .
Dosage Effects in Animal Models
The effects of Sauchinone vary with different dosages in animal models. For example, when co-administered with certain drugs, Sauchinone reduces the metabolic clearance of each drug, increasing their systemic exposure .
Metabolic Pathways
Sauchinone is involved in various metabolic pathways. It has been found to control hepatic cholesterol homeostasis by downregulating the expression of hepatic PCSK9 via SREBP-2 .
Transport and Distribution
Sauchinone is transported and distributed within cells and tissues. It has been found to be highly distributed in liver, small intestine, kidney, lung, muscle, fat, or mesentery after intravenous and oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sauchinone can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and may involve multiple steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods: Industrial production of sauchinone typically involves the extraction and purification from the roots of Saururus chinensis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sauchinon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von this compound beispielsweise oxidierte Lignanderivate liefern, während die Reduktion reduzierte Lignanformen produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Sauchinon ist unter den Lignanen aufgrund seiner vielfältigen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Podophyllotoxin: Ein weiteres Lignan mit Antikrebs-Eigenschaften, aber mit einem anderen Wirkmechanismus.
Matairesinol: Bekannt für seine antioxidativen und Antikrebs-Effekte, aber weniger potent als this compound.
Secoisolariciresinol: Zeigt entzündungshemmende und antioxidative Eigenschaften, ähnlich wie this compound, aber mit verschiedenen molekularen Zielen.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, mehrere Pfade zu zielen und ein breites Spektrum an pharmakologischen Aktivitäten zu zeigen, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-WPAOEJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318550 | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177931-17-8 | |
| Record name | Sauchinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sauchinone exert its anti-inflammatory effects?
A1: Sauchinone demonstrates anti-inflammatory activity through multiple mechanisms. It suppresses the expression of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) []. This inhibitory effect is mediated, at least in part, by inducing heme oxygenase-1 (HO-1) expression and activity [, ]. Additionally, sauchinone has been shown to attenuate the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, in human osteoarthritis chondrocytes []. It achieves this by inhibiting the transactivation activity of the RelA subunit of NF-κB []. Moreover, sauchinone can ameliorate inflammation by interfering with the activation of the NLRP3 inflammasome [].
Q2: What is the role of sauchinone in mitigating oxidative stress?
A2: Sauchinone exhibits potent antioxidant properties by enhancing the cellular defense system against oxidative stress. It reduces reactive oxygen species (ROS) production, elevates glutathione levels, and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [, ]. Additionally, sauchinone has been shown to upregulate the expression of HO-1, a crucial enzyme in the cellular defense against oxidative damage [, ].
Q3: How does sauchinone impact cell proliferation, migration, and invasion in cancer cells?
A3: Sauchinone has demonstrated anti-cancer properties by inhibiting the proliferation, migration, and invasion of various cancer cells, including breast cancer, liver cancer, and pancreatic ductal adenocarcinoma cells [, , , , ]. This anti-cancer activity is mediated through various signaling pathways, such as the Akt-CREB-MMP13 pathway in breast cancer cells [, ], the sonic hedgehog (Shh) pathway in osteosarcoma cells [], and the Wnt/β-catenin pathway in pancreatic ductal adenocarcinoma cells []. It has also been shown to downregulate PD-L1 expression in colorectal cancer cells, leading to checkpoint inhibition and enhanced cytotoxicity of CD8+ T cells against tumor cells [].
Q4: What is the molecular formula and weight of sauchinone?
A4: Sauchinone has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol.
Q5: Is there spectroscopic data available for sauchinone?
A5: Yes, the structural elucidation of sauchinone and its analogues has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, functional groups, and molecular weight.
Q6: What is the bioavailability of sauchinone?
A6: Studies have shown that sauchinone exhibits low oral bioavailability, with an F value of 7.76% at a dose of 20 mg/kg in mice, despite a high absorption rate of 77.9% []. This low bioavailability is attributed to extensive metabolism, particularly in the liver and small intestine [].
Q7: How is sauchinone metabolized in the body?
A7: Sauchinone undergoes extensive metabolism primarily in the liver and small intestine []. In vitro studies using liver microsomes and S9 fractions have identified various metabolic pathways, including oxidation, demethylation, and glucuronidation [, ]. These metabolic reactions lead to the formation of several metabolites, some of which have been tentatively identified [].
Q8: Does sauchinone interact with drug-metabolizing enzymes?
A8: Yes, sauchinone has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2E1, and CYP3A4 []. This inhibition can potentially lead to drug-drug interactions, particularly when co-administered with medications that are metabolized by these enzymes [].
Q9: How is sauchinone distributed in the body?
A9: Following administration, sauchinone exhibits a wide distribution in various tissues, with high tissue-to-plasma ratios observed in the liver, small intestine, kidney, lung, muscle, fat, and mesentery []. This widespread distribution suggests that sauchinone may exert its pharmacological effects in multiple organs and tissues.
Q10: What are the main findings from in vitro studies on sauchinone?
A10: In vitro studies have demonstrated that sauchinone possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects [, , , , , , , ]. These effects have been observed in various cell lines, including macrophages, hepatocytes, chondrocytes, and cancer cell lines, highlighting the therapeutic potential of sauchinone in multiple disease models.
Q11: What are the key observations from in vivo studies on sauchinone?
A11: In vivo studies using various animal models have provided further evidence for the therapeutic benefits of sauchinone. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) and iron overload [, ], attenuate inflammatory arthritis in a collagen-induced arthritis (CIA) mouse model [, ], improve ethanol withdrawal-induced anxiety [], and reduce myocardial ischemia/reperfusion injury []. These findings support the potential of sauchinone as a therapeutic agent for various diseases.
Q12: What is known about the safety profile of sauchinone?
A12: While sauchinone has demonstrated promising therapeutic potential in preclinical studies, further research is necessary to fully establish its safety profile, particularly in humans. Long-term toxicity studies and clinical trials are required to determine safe and effective doses, potential side effects, and any potential drug-drug interactions.
Q13: What analytical methods are used for the quantification of sauchinone?
A13: Several analytical methods have been developed for the quantification of sauchinone, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) [, , , ]. These methods offer high sensitivity, accuracy, and reproducibility, allowing for the reliable determination of sauchinone levels in various matrices, including plant materials, biological samples, and pharmaceutical formulations.
Q14: Are there any established quality control measures for sauchinone?
A14: While standardized quality control procedures for sauchinone have yet to be fully established, researchers have emphasized the importance of employing proper extraction, isolation, and purification techniques to ensure the quality and consistency of sauchinone used in research and potential clinical applications [, ]. Implementing robust quality control measures will be crucial for translating sauchinone into a safe and effective therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




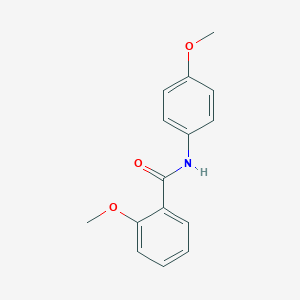
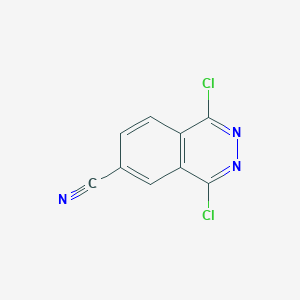

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
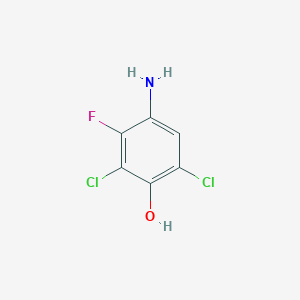

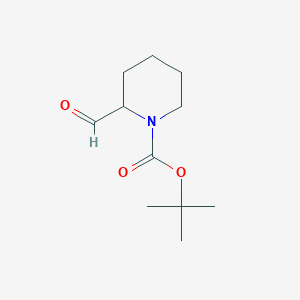
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)


